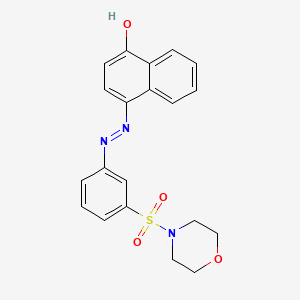

(E)-4-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)naphthalen-1(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-4-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)naphthalen-1(4H)-one is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Key Functional Groups and Reactivity

The compound contains:

-

Naphthoquinone (1,4-naphthoquinone) core : Prone to redox reactions, nucleophilic additions, and cycloadditions.

-

Hydrazone linker (–NH–N=) : Participates in tautomerism, condensation, and coordination with metals.

-

Morpholinosulfonyl group (–SO₂–morpholine) : Electron-withdrawing effects influence electrophilic substitution and stabilize intermediates.

Hypothetical Reaction Pathways

Based on analogous systems (e.g., naphthoquinones, arylhydrazones, sulfonamides) :

2.1. Nucleophilic Additions at the Quinone Carbonyl

-

Reduction : The C=O group in the naphthoquinone moiety may undergo reduction with NaBH₄ or catalytic hydrogenation to form dihydroxynaphthalene derivatives.

-

Michael Addition : Electron-rich nucleophiles (e.g., amines, thiols) could attack the α,β-unsaturated carbonyl system, forming 1,4-adducts (e.g., thiol-quinone conjugates) .

2.2. Cyclization Reactions

-

Hydrazone Cyclization : Acid or base catalysis may induce cyclization via intramolecular attack of the hydrazone nitrogen on the quinone carbonyl, forming heterocyclic fused systems (e.g., pyrazole or triazole derivatives) .

2.3. Electrophilic Substitution

-

Sulfonyl Group Reactions : The morpholinosulfonyl group could undergo nucleophilic aromatic substitution (e.g., with amines or alkoxides) at the para position relative to the sulfonamide, though steric hindrance from the morpholine ring may limit reactivity .

2.4. Coordination Chemistry

-

Metal Complexation : The hydrazone nitrogen and quinone oxygen atoms may act as bidentate ligands for transition metals (e.g., Cu(II), Fe(III)), forming complexes with potential catalytic or biological activity .

Theoretical Reactivity Data (Extrapolated)

Research Gaps and Recommendations

-

No experimental studies specifically addressing this compound’s synthesis or reactivity were found.

-

Priority areas for future work:

-

Synthesis Optimization : Explore coupling strategies between 3-(morpholinosulfonyl)phenylhydrazine and 1,4-naphthoquinone.

-

Biological Activity Screening : Test for antimicrobial or anticancer properties, given the sulfonamide and quinone motifs’ known bioactivity .

-

Computational Modeling : Predict reaction thermodynamics and regioselectivity using DFT calculations.

-

Propiedades

IUPAC Name |

4-[(3-morpholin-4-ylsulfonylphenyl)diazenyl]naphthalen-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c24-20-9-8-19(17-6-1-2-7-18(17)20)22-21-15-4-3-5-16(14-15)28(25,26)23-10-12-27-13-11-23/h1-9,14,24H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHYLOHPKIAESD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)N=NC3=CC=C(C4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.